![molecular formula C24H17NO6 B2465043 N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methoxybenzamide CAS No. 900895-64-9](/img/structure/B2465043.png)
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methoxybenzamide, also known as BMDO, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMDO is a small molecule that belongs to the class of chromenone derivatives, which have been shown to exhibit a broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Sure! Here’s a comprehensive analysis of the scientific research applications of N-[3-(1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide (also known as STK828785), focusing on six unique applications:
Antidiabetic Agents
Research has shown that derivatives of benzodioxole, including STK828785, have significant potential as antidiabetic agents. These compounds have been found to inhibit α-amylase, an enzyme involved in carbohydrate digestion, thereby reducing blood glucose levels. In vivo studies on diabetic mice demonstrated a substantial reduction in blood glucose levels, highlighting the compound’s efficacy and safety .
Anticancer Activity
STK828785 and its derivatives have been evaluated for their anticancer properties. Studies have shown that these compounds exhibit cytotoxic effects against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation, making them promising candidates for cancer therapy .
Antimicrobial Properties
The benzodioxole nucleus in STK828785 has been leveraged for its antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of microbial pathogens, including bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains .
Neuroprotective Effects
STK828785 has shown potential in neuroprotection, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to inhibit oxidative stress and reduce neuronal cell death has been a focal point of research, suggesting its utility in developing treatments for these conditions .
Anti-inflammatory Applications
Research has also explored the anti-inflammatory properties of STK828785. The compound has been found to inhibit key inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antiepileptic Potential
STK828785 and similar benzodioxole derivatives have been investigated for their antiepileptic properties. These compounds have shown efficacy in reducing seizure activity in animal models, likely due to their ability to modulate neurotransmitter release and inhibit excitatory pathways in the brain .
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO6/c1-28-16-9-6-14(7-10-16)23(27)25-24-21(15-8-11-19-20(12-15)30-13-29-19)22(26)17-4-2-3-5-18(17)31-24/h2-12H,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIUDHIIFIVBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

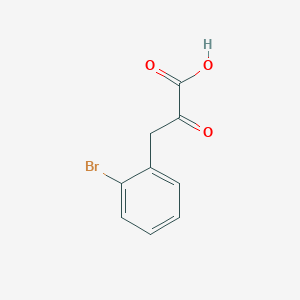


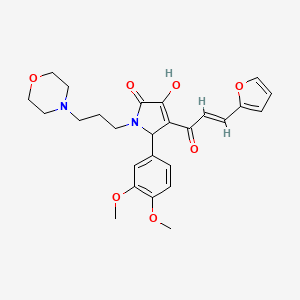
![(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2464969.png)
![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid](/img/structure/B2464971.png)

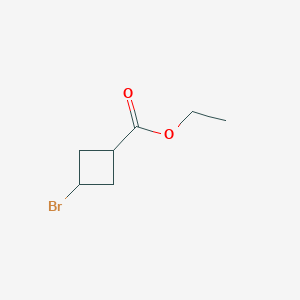
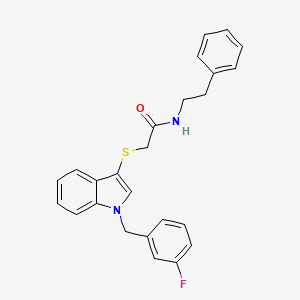
![benzo[d][1,3]dioxol-5-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2464977.png)
![4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid](/img/structure/B2464979.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] quinoline-2-carboxylate](/img/structure/B2464981.png)
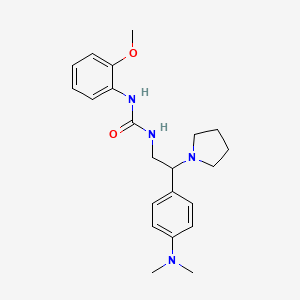
![[2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine](/img/structure/B2464983.png)